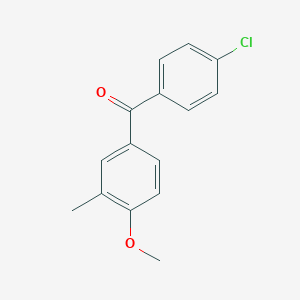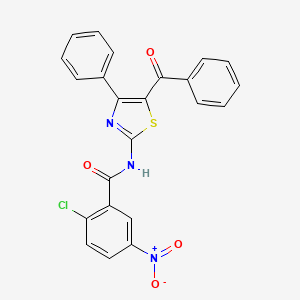
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone” is a chemical compound with the molecular formula C15H13ClO2 . It is also known as Methanone, (4-chlorophenyl)(4-methoxyphenyl)- .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. Its molecular weight is 246.7 . More comprehensive data including melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) may be needed for a complete analysis.Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 27698 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be globally widespread contaminants , suggesting that environmental factors could potentially influence their action and stability.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is a highly reactive compound, and can be used to synthesize a variety of compounds. However, (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone is toxic if ingested, and can be an irritant to the skin and eyes. Therefore, it is important to take safety precautions when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research involving (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone. One possibility is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis. Finally, more research could be conducted to explore the potential applications of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone, such as the synthesis of new pharmaceuticals, dyes, fragrances, and flavoring agents.
Synthesemethoden
The synthesis of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone can be accomplished using a variety of methods. The most common method involves the reaction of 4-chloro-3-methylphenol with methylmagnesium bromide in the presence of a base. This reaction yields (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone in high yields. Other methods of synthesis include the reaction of 4-chloro-3-methylphenol with ethylmagnesium bromide, and the reaction of 4-chloro-3-methylphenol with ethylmagnesium chloride.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has been extensively studied in scientific research. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticonvulsants. It has also been used in the synthesis of dyes, fragrances, and flavoring agents. In addition, (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanoneethoxy-3-methylphenylmethanone has been used as a model compound to study the reactivity of aryl ketones.
Safety and Hazards
The safety and hazards associated with “(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone” are not specified in the retrieved data. For safe handling, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNHTMSLSWKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)
![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)




![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

